3-(Benzothiazol-2-ylamino)-propionic acid
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Overview
Description
“3-(Benzothiazol-2-ylamino)-propionic acid” is a derivative of benzothiazole, a heterocyclic compound with a bicyclic structure, which includes a benzene ring and a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities such as anticancer, antioxidant, anti-inflammatory, antiviral, antibacterial, and more .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials . These synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
The molecular structure of “3-(Benzothiazol-2-ylamino)-propionic acid” includes a benzothiazole moiety, an amino group, and a propionic acid group . The benzothiazole moiety is formed by the fusion of a benzene ring with a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive, allowing for easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety . They can undergo a variety of chemical reactions, including those involving 2-amino- and 2-mercaptothiazole derivatives .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antimicrobial Properties
The antimicrobial properties of benzothiazole derivatives have been investigated against various bacteria and fungi . These include gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) .
Pharmacological Properties
Benzothiazole derivatives possess a wide range of pharmacological properties . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, and more .
Industrial Applications
2-aryl benzothiazoles, a type of benzothiazole derivative, have various industrial applications . For example, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .
Biological Applications
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, and more .
Catalyst Screening
Benzothiazole derivatives have been used in catalyst screening . Different acids, such as benzoic acid (PhCOOH), trifluoroacetic acid (CF3COOH), and acetic acid (CH3COOH), have been tried, but TsOH·H2O was chosen as a catalyst for solvent screening in terms of yield .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . They have also been reported to inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
tuberculosis . They have also been reported to inhibit various enzymes, thereby disrupting the biochemical pathways necessary for the survival and proliferation of bacteria .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit various enzymes, thereby disrupting the biochemical pathways necessary for the survival and proliferation of bacteria .
Result of Action
tuberculosis , suggesting that they may have a bactericidal effect.
Future Directions
The future development trend and prospect of the synthesis of benzothiazoles are anticipated to involve green chemistry principles and the use of simple reagents . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they may serve as promising leads for the development of new drugs and materials .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDIZOFBBGMQTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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